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Introduction
AMG-Tie2-1 is a potent small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical

regulator of angiogenesis and vascular stability.[1] It also exhibits inhibitory activity against

VEGFR2, another key receptor in angiogenic signaling. These application notes provide

detailed protocols for the in vitro characterization of AMG-Tie2-1, focusing on its inhibitory

effects on Tie2 signaling and downstream cellular functions.
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Target Assay Type IC50 (nM) Cell Line Notes

Tie2 Kinase Assay 1 -

Homogeneous

Time-Resolved

Fluorescence

(HTRF) assay.[1]

VEGFR2 Kinase Assay 3 -

Homogeneous

Time-Resolved

Fluorescence

(HTRF) assay.[1]

Tie2

Phosphorylation
Cell-based 10 EA.hy926

Inhibition of

Angiopoietin-1

(Ang1)-induced

autophosphorylat

ion.[1]

Experimental Protocols
Tie2 Kinase Inhibition Assay (HTRF)
This protocol describes a biochemical assay to determine the direct inhibitory effect of AMG-
Tie2-1 on Tie2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

Recombinant Human Tie2 kinase

HTRF KinEASE™ STK Substrate

ATP

HTRF Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and

XL665-labeled streptavidin)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)
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AMG-Tie2-1 (dissolved in DMSO)

384-well low-volume white microplates

Procedure:

Prepare serial dilutions of AMG-Tie2-1 in DMSO and then dilute in assay buffer. The final

DMSO concentration in the assay should be ≤1%.

In a 384-well plate, add 2 µL of the diluted AMG-Tie2-1 or vehicle (DMSO) control.

Add 4 µL of a solution containing Tie2 kinase and the HTRF substrate in assay buffer.

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP

concentration should be at or near the Km for Tie2.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection

reagents diluted in detection buffer.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620

nm.

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the

logarithm of the AMG-Tie2-1 concentration to determine the IC50 value.

Inhibition of Tie2 Autophosphorylation in Endothelial
Cells (Western Blot)
This cell-based assay evaluates the ability of AMG-Tie2-1 to inhibit the Angiopoietin-1 (Ang1)-

induced autophosphorylation of the Tie2 receptor in endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells
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Endothelial Cell Growth Medium

Serum-free medium

Recombinant Human Angiopoietin-1 (Ang1)

AMG-Tie2-1 (dissolved in DMSO)

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membranes

Blocking Buffer (e.g., 5% BSA in TBST)

Primary antibodies: rabbit anti-phospho-Tie2 (Tyr992), rabbit anti-total Tie2

HRP-conjugated secondary antibody (anti-rabbit IgG)

Chemiluminescent substrate

Procedure:

Seed HUVECs or EA.hy926 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours in serum-free medium.

Pre-treat the cells with various concentrations of AMG-Tie2-1 (e.g., 1, 10, 100, 1000 nM) or

vehicle (DMSO) for 1 hour.

Stimulate the cells with Ang1 (e.g., 200 ng/mL) for 15-30 minutes at 37°C. A non-stimulated

control should be included.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.
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Prepare samples for SDS-PAGE, load equal amounts of protein, and perform

electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-Tie2 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the anti-total Tie2 antibody as a loading control.

Quantify the band intensities to determine the concentration-dependent inhibition of Tie2

phosphorylation.

Endothelial Cell Tube Formation Assay
This assay assesses the effect of AMG-Tie2-1 on the ability of endothelial cells to form

capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

HUVECs

Endothelial Cell Growth Medium

Basement Membrane Matrix (e.g., Matrigel®)

AMG-Tie2-1 (dissolved in DMSO)

96-well plates

Calcein AM (for fluorescent visualization, optional)

Procedure:
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Thaw the Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow it to

solidify at 37°C for 30-60 minutes.

Harvest HUVECs and resuspend them in a small volume of medium containing various

concentrations of AMG-Tie2-1 or vehicle.

Seed the HUVECs onto the solidified matrix (e.g., 1.5 x 10^4 cells per well).

Incubate the plate at 37°C for 4-18 hours.

Visualize the tube formation using a phase-contrast microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

nodes, number of branches, and total tube length using image analysis software (e.g.,

ImageJ with an angiogenesis plugin).[2]

Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the impact of AMG-Tie2-1 on the directional migration of endothelial cells

towards a chemoattractant.

Materials:

HUVECs

Endothelial Cell Basal Medium with reduced serum (e.g., 0.5% FBS)

Chemoattractant (e.g., VEGF or FBS)

AMG-Tie2-1 (dissolved in DMSO)

Boyden chamber inserts with porous membranes (e.g., 8 µm pores)

24-well plates

Calcein AM or DAPI for cell staining

Procedure:
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Coat the underside of the Boyden chamber inserts with an extracellular matrix protein like

fibronectin or collagen (optional, but recommended).

Add medium containing the chemoattractant to the lower wells of the 24-well plate.

Harvest and resuspend HUVECs in basal medium with reduced serum.

Treat the HUVECs with various concentrations of AMG-Tie2-1 or vehicle for 30-60 minutes.

Seed the treated HUVECs into the upper chamber of the inserts.

Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or by

pre-labeling with Calcein AM).

Count the number of migrated cells in several fields of view under a microscope.
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Caption: AMG-Tie2-1 inhibits the Tie2 and VEGFR2 signaling pathways.
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Caption: Workflow for Western Blot analysis of Tie2 phosphorylation.
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Caption: Workflow for the endothelial cell tube formation assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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